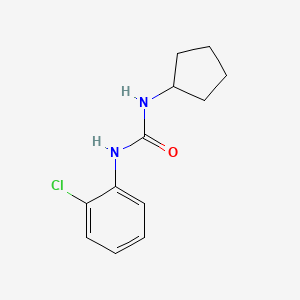

1-(2-Chlorophenyl)-3-cyclopentylurea

Description

1-(2-Chlorophenyl)-3-cyclopentylurea is a phenylurea derivative characterized by a 2-chlorophenyl group linked via a urea bridge to a cyclopentyl moiety. Phenylurea derivatives are notable for their herbicidal activity, with molecular geometry and hydrogen-bonding interactions critical to their stability and function .

Properties

Molecular Formula |

C12H15ClN2O |

|---|---|

Molecular Weight |

238.71 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-cyclopentylurea |

InChI |

InChI=1S/C12H15ClN2O/c13-10-7-3-4-8-11(10)15-12(16)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16) |

InChI Key |

NRFKVPBMGMTMTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Procedure

The most direct route involves reacting 2-chlorophenyl isocyanate with cyclopentylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 2–6 hours. Triethylamine (TEA) is often added to scavenge HCl.

Example :

Key Data

Carbamate Intermediate Method

Procedure

This two-step method avoids handling volatile isocyanates by using 4-nitrophenyl-N-benzylcarbamate as a carbamate precursor:

-

Cyclopentylamine reacts with 4-nitrophenyl-N-benzylcarbamate in dioxane/water (3:1) at 25°C for 45 minutes.

-

The intermediate N-benzyl-1-cyclopentylurea undergoes hydrogenolysis (Pd/C, H₂, 30–50 psi) in acetic acid to yield the target urea.

Example :

Key Data

Reductive Amination Followed by Urea Formation

Procedure

For cases where cyclopentylamine is synthesized in situ:

-

Cyclopentyl ketone is reduced to cyclopentylmethanol using NaBH₄ (71% yield).

-

The alcohol is converted to cyclopentylamine via a Gabriel synthesis or Mitsunobu reaction.

-

The amine is reacted with 2-chlorophenyl isocyanate as in Method 1.

Example :

Key Data

One-Pot Synthesis Using Triphosgene

Procedure

Triphosgene converts 2-chloroaniline to 2-chlorophenyl isocyanate in situ, which then reacts with cyclopentylamine:

-

2-Chloroaniline (1.0 eq) and triphosgene (0.33 eq) are stirred in DCM at −5°C.

-

Cyclopentylamine (1.1 eq) is added, and the mixture is warmed to 25°C for 12 hours.

-

The product is isolated via column chromatography (hexane/ethyl acetate).

Example :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | 82–89 | ≥98 | High | Industrial |

| Carbamate Intermediate | 87 | 97 | Moderate | Lab-scale |

| Reductive Amination | 51 | 95 | Low | Small-scale |

| Triphosgene One-Pot | 74 | 95 | Moderate | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-cyclopentylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-cyclopentylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Conformational Differences

- Cyclopentyl vs. Cyclohexyl vs. Cycloheptyl Moieties: Cyclopentyl (Target Compound): A five-membered ring likely adopting an envelope or half-chair conformation. Cyclohexyl (C₁₃H₁₇ClN₂O): A six-membered ring in a chair conformation, as observed in 1-(2-chlorophenyl)-3-cyclohexylurea (ChemSpider ID: 270938) . The chair conformation enhances planarity and stability. Cycloheptyl (C₁₄H₁₉ClN₂O): A seven-membered ring adopting a chair conformation, forming a three-dimensional hydrogen-bonding network in the crystal lattice .

Substituent Effects :

Hydrogen Bonding and Crystal Packing

Physicochemical Properties

| Property | Cyclopentyl (C₁₂H₁₅ClN₂O) | Cyclohexyl (C₁₃H₁₇ClN₂O) | Cycloheptyl (C₁₄H₁₉ClN₂O) |

|---|---|---|---|

| Molecular Weight | ~238.69 | 252.74 | 266.78 |

| Solubility | Moderate (predicted) | Lower than cyclopentyl | Lowest (highest MW) |

| Melting Point | Likely lower | Higher than cyclopentyl | Highest (strong H-bonding) |

| Hydrogen Bonding | N–H⋯O (weaker due to strain) | N–H⋯O (stable) | N–H⋯O (extensive network) |

Research Findings and Implications

- Synthetic Challenges : Cycloheptyl and cyclohexyl derivatives are more commonly reported, suggesting cyclopentyl synthesis may require optimized conditions to manage ring strain .

- Crystal Engineering : Larger cycloalkyl groups (e.g., cycloheptyl) enable robust hydrogen-bonded frameworks, useful in designing stable formulations .

- Herbicide Design : The 2-chlorophenyl motif is critical, but cycloalkyl size adjustments can fine-tune environmental persistence and toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-cyclopentylurea, and what reaction conditions are typically employed?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or urea coupling. A common approach involves reacting 2-chlorophenyl isocyanate with cyclopentylamine in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂/Ar) at 0–25°C. Post-reaction, the product is purified via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate/hexane 1:1) ensures intermediate formation .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : X-ray crystallography (using SHELX programs for refinement ), NMR (¹H/¹³C), and IR spectroscopy are standard. For crystallographic analysis, single crystals are grown via slow evaporation in ethyl acetate. Hydrogen-bonding patterns, critical for stability, are resolved using SHELXL . NMR (DMSO-d₆, 400 MHz) confirms substituent integration: δ 7.2–7.8 ppm (aromatic protons) and δ 3.2–3.8 ppm (cyclopentyl CH₂) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with soap if exposed. Store in sealed containers at 2–8°C, away from oxidizers. Dispose via hazardous waste protocols. Toxicity data (LD₅₀) should be verified via acute oral/dermal studies in model organisms .

Q. How are key physicochemical properties (e.g., solubility, melting point) determined experimentally for this compound?

- Methodological Answer : Melting point is measured via differential scanning calorimetry (DSC; heating rate 10°C/min). Solubility is tested in DMSO, ethanol, and water (shake-flask method at 25°C). LogP (octanol/water partition coefficient) is determined via HPLC (C18 column, methanol/water gradient) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what parameters most significantly affect reaction efficiency?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of isocyanate to amine), temperature (0°C for slower, controlled reaction), and solvent polarity (dichloromethane > THF for higher yields). Use catalysts like DMAP (5 mol%) to accelerate urea formation. Monitor by HPLC (C18 column, acetonitrile/water 70:30) to quantify intermediates .

Q. How should researchers resolve contradictions between crystallographic data and computational molecular modeling results?

- Methodological Answer : Re-examine hydrogen-bonding networks via Hirshfeld surface analysis (CrystalExplorer) and compare with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies in dihedral angles may arise from crystal packing forces, which are absent in gas-phase simulations. Validate with solid-state NMR to confirm hydrogen bonding .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its stability?

- Methodological Answer : N–H···O hydrogen bonds between urea moieties (d = 2.8–3.0 Å) and C–H···Cl interactions (d = 3.3 Å) form layered structures. These interactions enhance thermal stability (TGA shows decomposition >200°C). Use Mercury software to visualize packing and quantify interaction energies (e.g., van der Waals contributions) .

Q. Which advanced analytical methods are recommended for assessing purity in complex reaction mixtures containing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS; ESI+) confirms molecular ion ([M+H]⁺, m/z calc. 253.12). Purity >99% is achieved via preparative HPLC (Phenomenex Luna C18, 5 µm, 250 × 10 mm; isocratic 60% acetonitrile). Quantify impurities (<0.1%) using LC-MS/MS with MRM transitions .

Q. How can crystallization challenges (e.g., poor crystal quality or polymorphism) be addressed during structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.